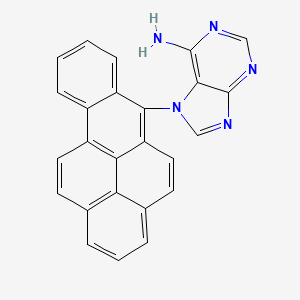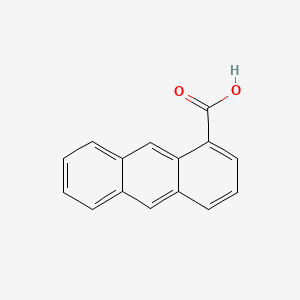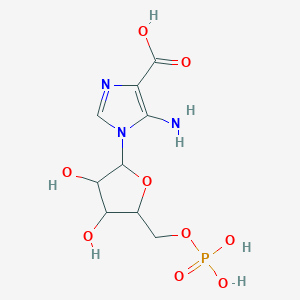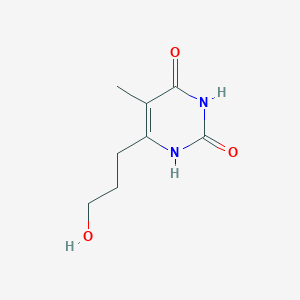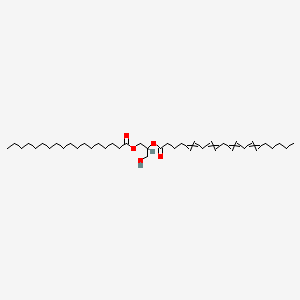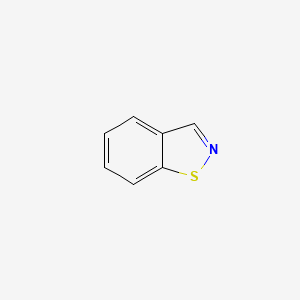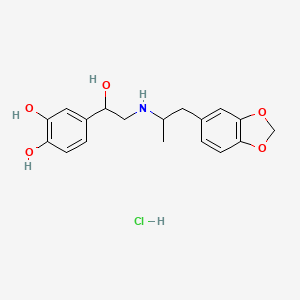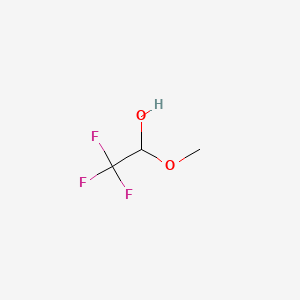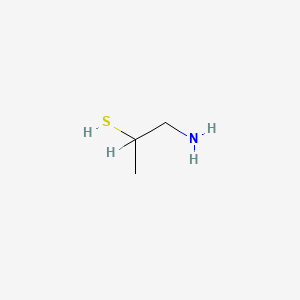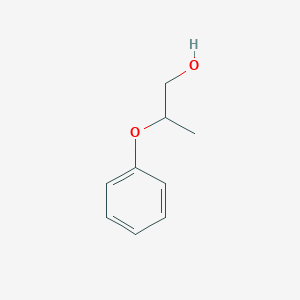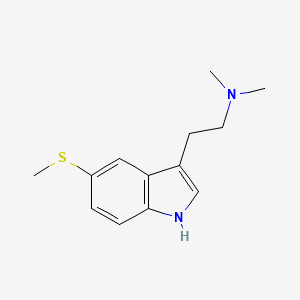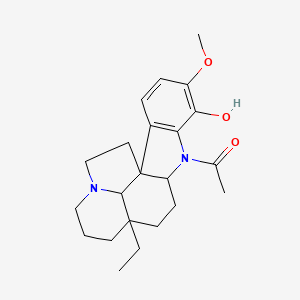
Aspidocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspidocarpine is an alkaloid isolated from the bark of Aspidosperma desmanthum. It has garnered attention due to its significant antihypertensive activity, which has been demonstrated in various studies . The compound’s structure was elucidated using spectral data from 1H and 13C-NMR (1D and 2D) and high-resolution mass spectrometry (HRESIMS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspidocarpine is typically isolated from natural sources, specifically the bark of Aspidosperma desmanthum. The isolation process involves extraction followed by purification using chromatographic techniques . The structure is confirmed through NMR and mass spectrometry analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Aspidocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the alkaloid’s structure, potentially enhancing its pharmacological properties.
Common Reagents and Conditions: The specific reagents and conditions for these reactions vary depending on the desired modification. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities .
Scientific Research Applications
Aspidocarpine has a wide range of scientific research applications, including:
Mechanism of Action
Aspidocarpine exerts its antihypertensive effects by reducing systolic, median, and diastolic blood pressures without causing motor incoordination or imbalance . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific receptors and enzymes involved in blood pressure regulation .
Comparison with Similar Compounds
Aspidocarpine is unique among alkaloids due to its specific antihypertensive activity. Similar compounds include other alkaloids with neuroprotective and anti-inflammatory activities, such as:
Pilocarpine: Known for its use in treating glaucoma and dry mouth.
Cubebin: Exhibits anti-inflammatory and antimicrobial activities.
This compound’s unique combination of antihypertensive activity and lack of motor impairment sets it apart from these other compounds .
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(12-ethyl-6-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl)ethanone |
InChI |
InChI=1S/C22H30N2O3/c1-4-21-9-5-12-23-13-11-22(20(21)23)15-6-7-16(27-3)19(26)18(15)24(14(2)25)17(22)8-10-21/h6-7,17,20,26H,4-5,8-13H2,1-3H3 |
InChI Key |
CITPXCNSMZMNIW-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



